Oxalic acid;2-pyrrolidin-2-ylpyrrolidine
Description
Oxalic acid;2-pyrrolidin-2-ylpyrrolidine is a salt formed by the combination of oxalic acid (a dicarboxylic acid, $ C2H2O_4 $) and 2-pyrrolidin-2-ylpyrrolidine (a bicyclic amine). This compound is structurally characterized by:
- Oxalic acid moiety: Provides acidic properties and chelation capabilities.
For example, 2-(pyrrolidin-1-yl)propan-1-amine; oxalic acid (CAS 2034207-82-2) shares structural similarities, with a molecular weight of 218.25 g/mol and applications in organic synthesis .
Properties
Molecular Formula |
C18H34N4O4 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
oxalic acid;2-pyrrolidin-2-ylpyrrolidine |
InChI |
InChI=1S/2C8H16N2.C2H2O4/c2*1-3-7(9-5-1)8-4-2-6-10-8;3-1(4)2(5)6/h2*7-10H,1-6H2;(H,3,4)(H,5,6) |
InChI Key |
VSBQBHKEKBYWIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C1CC(NC1)C2CCCN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-pyrrolidin-2-ylpyrrolidine typically involves the reaction of oxalic acid with pyrrolidine derivatives. One common method is the condensation reaction between oxalic acid and 2-pyrrolidin-2-ylpyrrolidine under acidic conditions. This reaction can be facilitated by using a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields . Additionally, continuous flow reactors can be employed to enhance the efficiency of the synthesis process, allowing for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;2-pyrrolidin-2-ylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of oxalic acid;2-pyrrolidin-2-ylpyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various proteins and enzymes, influencing their activity and function. For example, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of gamma tubulin, potentially exerting anticancer effects . The oxalic acid component can also participate in redox reactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Oxalic Acid Salts with Amines
Key Observations :
Pyrrolidine and Oxalic Acid Derivatives
Key Observations :
Pyridine-Oxalic Acid Hybrids
Key Observations :
- Oxalic acid 1-(2-pyridyl)amide demonstrates stronger metal-binding affinity than oxalic acid alone, useful in MOF synthesis .
- Pyridine hybrids often exhibit lower thermal stability compared to pyrrolidine derivatives due to aromatic ring rigidity .
Functional and Industrial Comparisons
Acidity and Reactivity
Catalytic Performance
Solubility and Stability
- Oxalic acid salts with amines (e.g., 2-(pyrrolidin-1-yl)propan-1-amine; oxalic acid ) show higher aqueous solubility than pure oxalic acid, critical for homogeneous reactions .
- Pyridine hybrids (e.g., 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylic acid ) are often soluble in organic solvents like DMSO, broadening industrial applicability .
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